Diethyl 2,3-bis(4-nitrophenyl)butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,3-bis(4-nitrophenyl)butanedioate is an organic compound with the molecular formula C20H20N2O8 It is known for its unique structure, which includes two nitrophenyl groups attached to a butanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,3-bis(4-nitrophenyl)butanedioate typically involves the esterification of 2,3-bis(4-nitrophenyl)butanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing and heating can ensure consistent reaction conditions and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,3-bis(4-nitrophenyl)butanedioate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions, leading to the formation of the corresponding carboxylate salts.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding diacid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Diethyl 2,3-bis(4-aminophenyl)butanedioate.
Substitution: this compound carboxylate salts.
Hydrolysis: 2,3-bis(4-nitrophenyl)butanedioic acid.
Scientific Research Applications
Diethyl 2,3-bis(4-nitrophenyl)butanedioate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its nitrophenyl groups.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of diethyl 2,3-bis(4-nitrophenyl)butanedioate involves its interaction with molecular targets through its nitrophenyl groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The ester groups can also be hydrolyzed to release the active diacid form, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,3-bis(4-aminophenyl)butanedioate
- Diethyl 2,3-bis(4-chlorophenyl)butanedioate
- Diethyl 2,3-bis(4-methylphenyl)butanedioate
Uniqueness
Diethyl 2,3-bis(4-nitrophenyl)butanedioate is unique due to the presence of nitrophenyl groups, which impart distinct chemical reactivity and potential biological activity. Compared to its analogs with different substituents (e.g., amino, chloro, methyl), the nitro groups provide unique redox properties and potential for further functionalization.
Properties
CAS No. |
6287-98-5 |
---|---|
Molecular Formula |
C20H20N2O8 |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
diethyl 2,3-bis(4-nitrophenyl)butanedioate |
InChI |
InChI=1S/C20H20N2O8/c1-3-29-19(23)17(13-5-9-15(10-6-13)21(25)26)18(20(24)30-4-2)14-7-11-16(12-8-14)22(27)28/h5-12,17-18H,3-4H2,1-2H3 |
InChI Key |
COXAROUYLKIQFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.